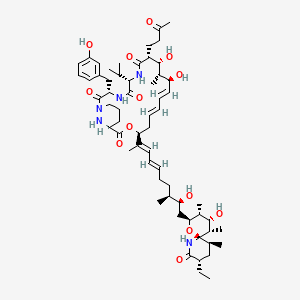
Sanglifehrin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanglifehrin A is a polyketide natural product known for its potent inhibition of cyclophilins and its immunosuppressive activity . It was first isolated and characterized from the fermentation of Streptomyces species A92-308110 by JJ Sanglier and T Fehr in 1999 . This compound has a unique chemical structure that distinguishes it from other immunosuppressive agents such as cyclosporin A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sanglifehrin A is produced through a complex biosynthetic pathway involving a modular type I polyketide synthase and a non-ribosomal peptide synthetase . The biosynthesis incorporates phenylalanine, which is later converted by a hydroxylase to meta-tyrosine . The detailed synthetic routes and reaction conditions for laboratory synthesis are intricate and involve multiple steps of organic synthesis, including cyclization and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species under controlled conditions to optimize yield and purity . The fermentation process is followed by extraction and purification steps to isolate the compound in its active form .
Analyse Chemischer Reaktionen
Reaktionstypen: Sanglifehrin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen, was zur Bildung neuartiger Analoga führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Zu den häufig verwendeten Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils potenziell einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Sanglifehrin A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Cyclophilin A, wodurch seine Peptidyl-Prolyl-Isomerase-Aktivität gehemmt wird . Im Gegensatz zu Cyclosporin A beeinflusst this compound nicht die Phosphataseaktivität von Calcineurin . Stattdessen blockiert es die IL-2-abhängige Proliferation und Zytokinproduktion von T-Zellen, was der Wirkung von Rapamycin ähnelt . Dieser einzigartige Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Untersuchung der T-Zell-Aktivierung und der Immunantwort .
Ähnliche Verbindungen:
Cyclosporin A: Beide Verbindungen binden an Cyclophilin A, aber this compound hat eine andere chemische Struktur und einen anderen Wirkmechanismus.
FK506 (Tacrolimus): FK506 bindet an FK506-bindendes Protein, während this compound an Cyclophilin A bindet.
Einzigartigkeit: Die einzigartige chemische Struktur von this compound und seine Fähigkeit, Cyclophilin A zu hemmen, ohne die Calcineurin-Aktivität zu beeinflussen, unterscheidet es von anderen Immunsuppressiva . Dieser einzigartige Wirkmechanismus bietet neue Einblicke in die Immunregulation und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Sanglifehrin A exerts its effects by binding to cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity . Unlike cyclosporin A, this compound does not affect the phosphatase activity of calcineurin . Instead, it blocks IL-2-dependent proliferation and cytokine production of T cells, resembling the action of rapamycin . This unique mechanism of action makes this compound a valuable tool for studying T cell activation and immune response .
Vergleich Mit ähnlichen Verbindungen
Cyclosporin A: Both compounds bind to cyclophilin A, but Sanglifehrin A has a distinct chemical structure and mechanism of action.
FK506 (Tacrolimus): FK506 binds to FK506 binding protein, whereas this compound binds to cyclophilin A.
Uniqueness: this compound’s unique chemical structure and its ability to inhibit cyclophilin A without affecting calcineurin activity set it apart from other immunosuppressive agents . This distinct mechanism of action provides new insights into immune regulation and potential therapeutic applications .
Eigenschaften
Molekularformel |
C60H91N5O13 |
|---|---|
Molekulargewicht |
1090.4 g/mol |
IUPAC-Name |
(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
InChI-Schlüssel |
ONJZYZYZIKTIEG-CFBQITSMSA-N |
SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Isomerische SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Kanonische SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Synonyme |
sanglifehrin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















